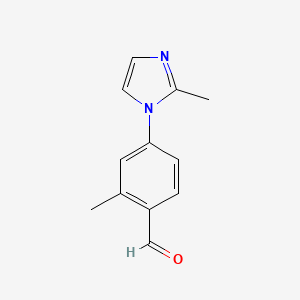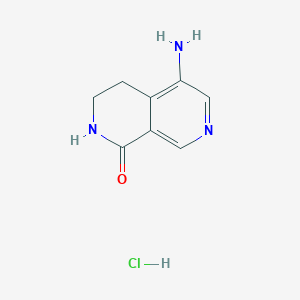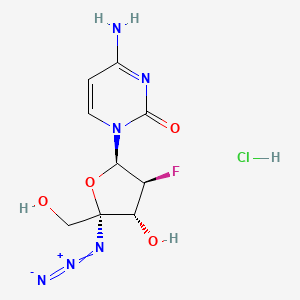![molecular formula C17H20N6O2 B2717815 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea CAS No. 2034378-02-2](/img/structure/B2717815.png)
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by its use in many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The TP heterocycle has been proposed as a possible surrogate of the purine ring. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bioisostere of the carboxylic acid functional group and of the N-acetyl fragment of epsilon-N-acetylated lysine .Molecular Structure Analysis
As the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of TP compounds can vary greatly depending on the specific compound and its substituents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
A novel derivative of pyrimidine, featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized via condensation, demonstrating antibacterial activity against several microbial strains. This synthesis involved characterizing the compound through X-ray diffraction and various spectroscopic techniques, providing a foundation for further exploration of similar compounds (Lahmidi et al., 2019).
Antimicrobial Activity
Research into 1,2,4-triazolo[1,5-a]pyrimidine derivatives has shown notable antibacterial and antimicrobial properties. Kumar et al. synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating good antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2009).
Modification for Reduced Toxicity and Enhanced Anticancer Activity
In the pursuit of anticancer agents with lower toxicity, the modification of similar triazolopyridine compounds by replacing the acetamide group with an alkylurea moiety resulted in derivatives with potent antiproliferative activities and reduced acute oral toxicity. These compounds were tested against various cancer cell lines, underscoring the therapeutic potential of structural modifications in this chemical class (Wang et al., 2015).
Analytical Applications
The synthesis of deuterium-labeled derivatives for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis exemplifies the application of such compounds in enhancing the accuracy of pharmacokinetic studies. These labeled compounds facilitate the precise measurement of drug absorption and distribution, critical for the development of new pharmaceuticals (Liang et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-25-15-6-4-13(5-7-15)9-20-17(24)18-8-2-3-14-10-19-16-21-12-22-23(16)11-14/h4-7,10-12H,2-3,8-9H2,1H3,(H2,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACBWQGXWDEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)
![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![(3-Fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2717746.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)